molecular formula C20H29N B076015 3-Pentyl-6,8-dipropylquinoline CAS No. 10372-06-2

3-Pentyl-6,8-dipropylquinoline

Cat. No. B076015
CAS RN: 10372-06-2
M. Wt: 283.5 g/mol
InChI Key: YUDSXPIIZDWTJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pentyl-6,8-dipropylquinoline (PDQ) is a synthetic compound that belongs to the quinoline family. It is a yellowish, odorless powder that has gained attention in recent years due to its potential applications in scientific research. PDQ has been shown to possess unique biochemical and physiological effects, making it an attractive target for investigation.

Mechanism Of Action

The mechanism of action of 3-Pentyl-6,8-dipropylquinoline is not fully understood. However, it has been proposed that 3-Pentyl-6,8-dipropylquinoline may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory cytokines. 3-Pentyl-6,8-dipropylquinoline may also induce apoptosis in cancer cells by activating caspases, which are involved in the process of programmed cell death.

Biochemical And Physiological Effects

3-Pentyl-6,8-dipropylquinoline has been shown to possess unique biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases. 3-Pentyl-6,8-dipropylquinoline has also been shown to induce apoptosis in cancer cells by activating caspases, which are involved in the process of programmed cell death. In addition, 3-Pentyl-6,8-dipropylquinoline has been shown to possess anti-microbial activity against a variety of bacteria and fungi.

Advantages And Limitations For Lab Experiments

One advantage of 3-Pentyl-6,8-dipropylquinoline is its unique biochemical and physiological effects, which make it an attractive target for investigation. 3-Pentyl-6,8-dipropylquinoline is also relatively easy to synthesize, with high yields and high purity. However, one limitation of 3-Pentyl-6,8-dipropylquinoline is its limited solubility in water, which can make it difficult to work with in certain experiments. In addition, 3-Pentyl-6,8-dipropylquinoline has not been extensively studied in vivo, so its potential side effects and toxicity are not well understood.

Future Directions

There are several future directions for the investigation of 3-Pentyl-6,8-dipropylquinoline. One potential direction is to investigate its potential as an anti-inflammatory agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate its potential as an anti-cancer agent, particularly in combination with other chemotherapy agents. In addition, further investigation is needed to understand the mechanism of action of 3-Pentyl-6,8-dipropylquinoline and its potential side effects and toxicity in vivo.

Synthesis Methods

3-Pentyl-6,8-dipropylquinoline can be synthesized by a multi-step process that involves the reaction of 3-pentyl-2-bromoaniline with 1,3-diisopropyl-2-thiourea in the presence of potassium carbonate. The resulting intermediate is then treated with acetic anhydride and phosphorus pentoxide to yield 3-Pentyl-6,8-dipropylquinoline. This method has been optimized to produce high yields of 3-Pentyl-6,8-dipropylquinoline with high purity.

Scientific Research Applications

3-Pentyl-6,8-dipropylquinoline has been shown to have potential applications in scientific research. It has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial activities. 3-Pentyl-6,8-dipropylquinoline has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of inflammatory diseases. 3-Pentyl-6,8-dipropylquinoline has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. In addition, 3-Pentyl-6,8-dipropylquinoline has been shown to possess anti-microbial activity against a variety of bacteria and fungi.

properties

CAS RN

10372-06-2

Product Name

3-Pentyl-6,8-dipropylquinoline

Molecular Formula

C20H29N

Molecular Weight

283.5 g/mol

IUPAC Name

3-pentyl-6,8-dipropylquinoline

InChI

InChI=1S/C20H29N/c1-4-7-8-11-17-14-19-13-16(9-5-2)12-18(10-6-3)20(19)21-15-17/h12-15H,4-11H2,1-3H3

InChI Key

YUDSXPIIZDWTJR-UHFFFAOYSA-N

SMILES

CCCCCC1=CN=C2C(=C1)C=C(C=C2CCC)CCC

Canonical SMILES

CCCCCC1=CN=C2C(=C1)C=C(C=C2CCC)CCC

synonyms

6,8-Dipropyl-3-pentylquinoline

Origin of Product

United States

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